
6-Cyanonicotinamide
Overview
Description
6-Cyanonicotinamide is a pyridine-derived heterocyclic compound characterized by a cyano (-CN) substituent at the 6-position of the nicotinamide backbone. Its molecular formula is C₆H₅N₃O, with a molecular weight of 151.13 g/mol (exact mass: 151.0483). Its structural uniqueness lies in the electron-withdrawing cyano group, which influences its reactivity and binding properties compared to other nicotinamide derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyanonicotinamide typically involves the following steps:
Starting Material: The process begins with nicotinic acid.
Formation of Nicotinoyl Chloride: Nicotinic acid is treated with thionyl chloride to form nicotinoyl chloride.
Amination: The nicotinoyl chloride is then reacted with ammonia to form nicotinamide.
Cyanation: Finally, the nicotinamide undergoes a cyanation reaction using a suitable cyanating agent, such as cyanogen bromide, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Cyanonicotinamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 6-Cyanonicotinic acid.
Reduction: 6-Aminonicotinamide.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
6-CN has been studied for its potential in cancer therapy. Research has shown that it can:
- Inhibit Tumor Growth : 6-CN has demonstrated the ability to inhibit the growth of various cancer cell lines. For instance, studies indicate that it can enhance the efficacy of traditional chemotherapy agents by modulating cellular metabolic pathways and inducing apoptosis in cancer cells .
- Modulate Energy Metabolism : It acts as a blocker of the pentose phosphate pathway (PPP), leading to increased oxidative stress and apoptosis in cancer cells. This mechanism is particularly relevant in lung cancer, where 6-CN exposure has been shown to increase intracellular reactive oxygen species (ROS) levels, thereby promoting cell death .
Antiviral Properties
Recent studies have identified 6-CN as a potential antiviral agent, particularly against Hepatitis B virus (HBV). Its applications include:
- Inhibition of HBV Replication : Research indicates that 6-CN can significantly reduce HBV surface antigen levels and viral RNA expression both in vitro and in vivo. Its mechanism involves the suppression of HBV transcription by affecting key transcription factors involved in viral replication .
- Therapeutic Candidate for Chronic Hepatitis : Given its low cytotoxicity and high antiviral activity, 6-CN is being explored as a candidate for developing new therapies for chronic hepatitis B infections .
Dermatological Applications
The compound has also been evaluated for its effects on skin conditions:
- Psoriasis Treatment : A study revealed that topical application of 6-CN resulted in substantial improvement or complete clearing of psoriatic plaques in patients. This suggests its potential as a therapeutic option for treating psoriasis, with fewer side effects compared to traditional treatments .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 6-Cyanonicotinamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in cellular metabolism, such as nicotinamide adenine dinucleotide phosphate-dependent enzymes.
DNA Interaction: It may interact with DNA, affecting gene expression and cellular function.
Cellular Stress Response: It can induce cellular stress responses, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table provides a structural and functional comparison of 6-Cyanonicotinamide with analogous nicotinamide derivatives:
Key Findings:
Reactivity: The cyano group in this compound confers higher electrophilicity compared to the amino group in 6-Aminonicotinamide, making it more reactive in nucleophilic substitution reactions . 6-Chloronicotinamide’s chlorine substituent provides stability under acidic conditions, a feature absent in this compound .
Solubility and Toxicity: Nicotinamide exhibits superior water solubility due to its amide group, whereas this compound’s lipophilic -CN group reduces solubility, complicating its use in aqueous systems . 6-Aminonicotinamide’s toxicity profile is better documented, with studies linking it to glycolysis inhibition in cancer cells , while this compound lacks comprehensive toxicological data .
Synthetic Utility: this compound’s discontinued status contrasts with the commercial availability of 6-Chloronicotinamide, which is critical for synthesizing kinase inhibitors like AZD8055 .
Notes on Data Limitations
- The discontinued status of this compound limits access to recent experimental data .
- Regulatory guidelines for nicotinamide derivatives emphasize rigorous safety assessments, which are lacking for this compound .
Biological Activity
6-Cyanonicotinamide (6-CN) is a derivative of niacinamide that has garnered attention for its potential biological activities, particularly in cancer research and metabolic disorders. This article provides an overview of the biological activity of 6-CN, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
This compound primarily acts by modulating cellular energy metabolism pathways. It is known to inhibit the pentose phosphate pathway (PPP), which is crucial for cancer cell proliferation and survival. By inhibiting glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme in the PPP, 6-CN disrupts the anabolic processes that cancer cells rely on for growth and survival.
Key Findings:
- Inhibition of G6PD : 6-CN has been shown to significantly reduce G6PD activity, leading to decreased NADPH production, which is vital for maintaining redox balance and supporting biosynthetic reactions in cancer cells .
- Induction of Oxidative Stress : The blockade of the PPP by 6-CN results in increased levels of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells .
Effects on Cancer Cell Lines
Research has demonstrated that 6-CN exhibits cytotoxic effects on various cancer cell lines, particularly lung cancer cells such as A549 and H460. The following table summarizes key experimental findings regarding the effects of 6-CN on these cell lines:
Cell Line | Concentration (μM) | Effect | Reference |
---|---|---|---|
A549 | 10-200 | Decreased colony formation and viability | |
H460 | 10-200 | Induced apoptosis via ROS accumulation | |
Jurkat | 5-50 | Selective cytotoxicity towards leukemia |
Case Studies
Several studies have investigated the biological activity of 6-CN:
- Lung Cancer Study : In a study focusing on lung cancer cell lines A549 and H460, treatment with 6-CN resulted in a significant reduction in cell viability and colony formation. The mechanism was linked to increased oxidative stress and apoptosis induction through ROS .
- Leukemia Sensitization : Another study explored the use of 6-CN as a sensitizing agent for leukemia lymphocytes to chemotherapeutic drugs. The combination of 6-CN with various anticancer agents showed synergistic cytotoxic effects, enhancing the efficacy of standard treatments while sparing normal lymphocytes from toxicity .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Antiproliferative Effects : Studies indicate that treatment with 6-CN leads to a dose-dependent decrease in proliferation markers such as Ki-67 in cancer cells, suggesting its potential as an anticancer agent .
- Metabolic Reprogramming : The compound has been shown to alter metabolic pathways in cancer cells, reducing glucose consumption and lactate production, which are critical for tumor growth .
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the reactivity of 6-Cyanonicotinamide in aqueous environments?
- Methodological Answer : Begin with controlled experiments to isolate variables such as pH, temperature, and solvent composition. Use spectroscopic techniques (e.g., UV-Vis, NMR) to monitor reaction kinetics. Include negative controls (e.g., reactions without catalysts) and replicate trials to assess reproducibility. Statistical analysis (e.g., ANOVA) should validate significance of observed trends .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s biological activity?
- Methodological Answer : Apply the PICO framework (Population: target enzymes; Intervention: this compound exposure; Comparison: untreated controls; Outcome: inhibition efficiency) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound inhibit nicotinamide-dependent enzymes in in vitro assays under physiological pH?” .
Q. How can researchers conduct a systematic literature review on this compound’s synthetic pathways?
- Methodological Answer : Use databases like SciFinder and PubMed with keywords “this compound synthesis” and “nicotinamide derivatives.” Filter results by publication date (last 10 years) and study type (primary research). Critically evaluate methodologies, noting discrepancies in yields or reaction conditions. Tabulate findings to identify knowledge gaps .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Replicate conflicting experiments using standardized protocols (e.g., OECD guidelines). Compare solvent purity, measurement techniques (e.g., gravimetric vs. spectrophotometric), and temperature controls. Perform meta-analysis to assess if variability stems from methodological differences or compound instability .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?
- Methodological Answer : Employ Design of Experiments (DOE) to test variables (e.g., catalyst loading, reaction time). Characterize products via LC-MS and X-ray crystallography. Use computational tools (e.g., DFT calculations) to predict electronic effects of substituents. Validate bioactivity through dose-response assays .
Q. What statistical approaches are suitable for meta-analyses of this compound’s toxicity across heterogeneous studies?
- Methodological Answer : Apply random-effects models to account for inter-study variability. Stratify data by organism (e.g., mammalian vs. bacterial models) and exposure duration. Use funnel plots to detect publication bias. Sensitivity analyses should exclude outliers (e.g., studies with incomplete controls) .
Q. How can cross-disciplinary approaches (e.g., chemical biology) elucidate this compound’s mechanism of action?
- Methodological Answer : Integrate structural biology (cryo-EM for protein-ligand interactions) with metabolomics (untargeted LC-MS to track cellular pathway perturbations). Validate hypotheses via CRISPR-based gene knockout models to identify target pathways .
Q. What advanced techniques validate this compound’s stability under physiological conditions?
- Methodological Answer : Use accelerated stability studies (ICH Q1A guidelines) with HPLC-UV to monitor degradation products. Pair with mass spectrometry to identify breakdown intermediates. Simulate gastrointestinal conditions (e.g., FaSSGF media) for oral bioavailability assessments .
Q. How should researchers address reproducibility challenges in this compound assays?
- Methodological Answer : Document all experimental parameters (e.g., equipment calibration logs, reagent lot numbers). Share raw data and code via repositories like Zenodo. Collaborate with independent labs for inter-laboratory validation .
Q. What ethical considerations arise when studying this compound’s environmental impact?
- Methodological Answer : Follow Green Chemistry principles to minimize waste. Assess ecotoxicity using standardized models (e.g., Daphnia magna assays). Disclose conflicts of interest and adhere to REACH regulations for chemical safety reporting .
Q. Data Presentation Guidelines
- Tables : Include processed data (mean ± SD) in the main text; raw data in appendices. For meta-analyses, summarize effect sizes and confidence intervals .
- Figures : Use error bars for biological replicates. Annotate spectra with peak assignments .
- Citations : Prioritize primary literature from journals with rigorous peer review (e.g., J. Med. Chem.) over preprints .
Properties
IUPAC Name |
6-cyanopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSHKIBATYEGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395956 | |
Record name | 6-Cyanonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14178-45-1 | |
Record name | 6-Cyanonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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